4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone
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Overview
Description
4-Chlorophenol, a compound with a similar structure, is an organic compound with the formula C6H4ClOH. It is one of three monochlorophenol isomers and is a colorless or white solid that melts easily and exhibits significant solubility in water .
Synthesis Analysis
4-Chlorophenol is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative . A series of compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. The experimentally obtained spectroscopic data can be compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis
The reactivity of a compound can be evaluated at DFT/B3LYP/6-31 + (d) level of theory. Hyper-conjugative interaction persisting within the molecules which accounts for the bio-activity of the compound can be evaluated from natural bond orbital (NBO) analysis .Physical and Chemical Properties Analysis
4-Chlorophenol has a molecular weight of 128.56 g/mol. It is a solid at room temperature and has a stench. It has a melting point of 127-131 °C .Scientific Research Applications
Synthesis and Spectral Analysis
- A study by (Satheeshkumar et al., 2017) discusses the synthesis of compounds related to 4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone. The study focuses on the spectral analysis and quantum chemical studies of these compounds, providing insight into their molecular geometry and chemical reactivity.
Structural Analysis under Different Conditions
- Research by (Oswald et al., 2005) examines the structures of monofluoro- and monochlorophenols under low temperature and high pressure, offering valuable information on the behavior of similar compounds under varying conditions.
Crystal Structure and Stability
- (Jasinski et al., 2009) explored the crystal structure of a chalcone with chlorophenyl substituents, providing insights into the stability and interactions within the crystal packing, relevant for understanding similar structures.
Biocatalytic Reduction
- A study by (이해룡 et al., 2011) optimized the reduction of 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae as a biocatalyst, demonstrating the potential for biological applications of related compounds.
Electrophilic Amination
- Research by (Bombek et al., 2004) discusses the electrophilic amination of fluorophenols, shedding light on chemical reactions relevant to the study of this compound.
Polymer Applications
- (Ghassemi et al., 2004) synthesized rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics using 4-chloro-4'-fluorobenzophenone, highlighting applications in polymer chemistry.
Molecular Electrostatic Potential Analysis
- A study by (Najiya et al., 2014) synthesized and analyzed (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, providing insights into the molecular electrostatic potential and chemical reactivity, which are crucial for understanding the behavior of similar compounds.
Weak Interactions in Crystals
- Research by (Choudhury et al., 2002) analyzed weak interactions involving organic fluorine in certain structures, providing an understanding of interactions relevant to the compound .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAUHPPOUPZHIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644483 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-15-3 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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